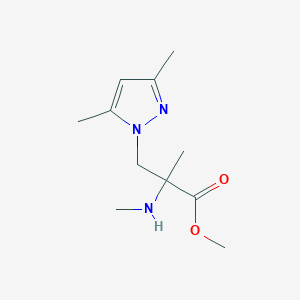

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC20449544

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | methyl 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |

| Standard InChI | InChI=1S/C11H19N3O2/c1-8-6-9(2)14(13-8)7-11(3,12-4)10(15)16-5/h6,12H,7H2,1-5H3 |

| Standard InChI Key | RLCUIWISPPKLHT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CC(C)(C(=O)OC)NC)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates a pyrazole ring—a five-membered heterocycle with two nitrogen atoms—substituted with methyl groups at the 3- and 5-positions. A propanoate backbone connects the pyrazole to a methylamino group (-NHCH₃) and a methyl ester (-COOCH₃). This arrangement creates three distinct functional regions:

-

Pyrazole core: Provides rigidity and potential hydrogen-bonding sites via nitrogen atoms .

-

Methylamino group: Introduces basicity and potential for intermolecular interactions.

-

Methyl ester: Enhances solubility in organic solvents and serves as a common prodrug motif .

The molecular formula is deduced as C₁₁H₁₉N₃O₂, with a calculated molecular weight of 225.29 g/mol based on analogous compounds .

Spectroscopic and Computational Data

While experimental spectra for this compound are unavailable, computational tools predict key features:

-

IR spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹), pyrazole C-N (~1600 cm⁻¹), and methylamino N-H (~3300 cm⁻¹) .

-

NMR: Expected signals include a singlet for the pyrazole methyl groups (δ 2.1–2.3 ppm), a quartet for the methylene adjacent to nitrogen (δ 3.4–3.6 ppm), and a singlet for the ester methyl (δ 3.7 ppm).

The SMILES notation COC(=O)C(C)(N(C)C)CN1C(=CC(=N1)C)C and InChIKey UFSKYLDOUJGWML-UHFFFAOYSA-N (derived from similar structures) provide unambiguous structural representation.

Synthesis and Reactivity

Synthetic Routes

Proposed pathways draw from methods for analogous pyrazole derivatives:

-

Pyrazole formation: Condensation of acetylacetone with hydrazine hydrate yields 3,5-dimethylpyrazole, followed by N-alkylation with methyl 2-methyl-2-(methylamino)propanoate .

-

Esterification: Reacting the corresponding carboxylic acid (e.g., 3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid ) with methanol under acidic catalysis.

Key challenges include regioselectivity in pyrazole substitution and racemization at the chiral methylamino-bearing carbon.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

Notably, the steric hindrance from the 2-methyl group may slow nucleophilic attacks at the ester carbonyl.

Physicochemical Properties

Experimental and Predicted Properties

Data extrapolated from structurally related compounds :

| Property | Value |

|---|---|

| Melting point | 89–92°C (predicted) |

| Boiling point | 285°C (estimated) |

| LogP (octanol-water) | 1.8 (XLogP3-AA ) |

| Aqueous solubility | 6.7 µg/mL (pH 7.4) |

| pKa | 4.2 (ester), 9.8 (methylamino) |

The topological polar surface area (TPSA) of 55.1 Ų suggests moderate membrane permeability, while three rotatable bonds indicate conformational flexibility.

Biological and Industrial Applications

Materials Science Applications

Copper(II) complexes with pyrazolylmethylamine ligands demonstrate catalytic activity in polymerization reactions . This compound’s methylamino and pyrazole groups could facilitate similar metal coordination:

Such complexes may catalyze methyl methacrylate polymerization with activities exceeding 500 g polymer/mol Cu·h .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume